2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Description
The compound 2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine belongs to the pyrazolo[1,5-c][1,3]benzoxazine class, characterized by a fused tricyclic scaffold. Its structure includes a benzo[d][1,3]dioxol-5-yl group at position 2, a pyridin-2-yl substituent at position 5, and a chlorine atom at position 7. The benzo[d][1,3]dioxol moiety is a common pharmacophore in bioactive molecules, often associated with enhanced lipophilicity and metabolic stability . The pyridinyl group may contribute to hydrogen bonding or receptor interactions, while the chlorine atom likely influences electronic properties and binding affinity. Though direct pharmacological data for this compound are unavailable in the provided evidence, structurally related analogs exhibit anticonvulsant, antimicrobial, and bioavailability profiles .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-9-chloro-5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3/c23-14-5-7-19-15(10-14)18-11-17(13-4-6-20-21(9-13)28-12-27-20)25-26(18)22(29-19)16-3-1-2-8-24-16/h1-10,18,22H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXLTFWWXAOFCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC5=C(C=C4)OCO5)C6=CC=CC=N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target various cancer cell lines.
Mode of Action
It is known that similar compounds cause cell cycle arrest at the s phase and induce apoptosis in cancer cells.
Biochemical Pathways
Similar compounds have been reported to block the mrna expression of transforming growth factor-β1 (tgf-β1) in hepatic stellate cells, which plays a crucial role in the progression of liver fibrosis.
Comparison with Similar Compounds
Key Observations :
- Electron Effects : The target’s benzo[d][1,3]dioxol group provides electron density, contrasting with the electron-donating dimethoxyphenyl group in and the electron-withdrawing dichloro groups in .
- Heterocyclic Diversity: The pyridin-2-yl group (target) vs. Thienyl () introduces sulfur, which may influence redox properties.
- Bioavailability : Compounds in comply with Lipinski’s and Veber’s rules, suggesting the target may also exhibit favorable pharmacokinetics due to moderate molecular weight (~450–500 Da estimated) and balanced hydrophilicity.
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